molecular formula C17H19NO4S B6916761 N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide

Cat. No.: B6916761
M. Wt: 333.4 g/mol
InChI Key: JCMOOHKMNIIOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide is a synthetic organic compound that features a benzofuran moiety, which is known for its diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-9-10-23(19,20)18-16-4-2-3-13(12-16)14-5-6-17-15(11-14)7-8-22-17/h2-6,11-12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMOOHKMNIIOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable phenylboronic acid or halide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methoxyethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the benzofuran ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active benzofuran derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its psychoactive properties and used in neurochemical research.

    8-Methoxypsoralen: Used in the treatment of skin conditions like psoriasis and vitiligo.

    Angelicin: Exhibits anti-inflammatory and anticancer activities.

Uniqueness

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-methoxyethanesulfonamide is unique due to its specific structural features, which combine the benzofuran ring with a sulfonamide group. This combination enhances its potential biological activity and allows for diverse applications in medicinal chemistry and drug development.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.